2,2'-Bs(trifluoromethyl)-10H-3,10'-biphenothiazine
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Overview
Description
2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine is a compound characterized by the presence of trifluoromethyl groups attached to a biphenothiazine core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl groups enhance the compound’s stability, lipophilicity, and overall reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine typically involves the introduction of trifluoromethyl groups into the biphenothiazine framework. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure the successful incorporation of the trifluoromethyl groups .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process generally includes nitration, reduction, and subsequent trifluoromethylation steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), iron powder.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include trifluoromethylated derivatives, sulfoxides, sulfones, and various substituted biphenothiazines .
Scientific Research Applications
2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with target proteins. This interaction can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
2,2’-Bis(trifluoromethyl)biphenyl: Shares the trifluoromethyl groups but lacks the thiazine ring, resulting in different chemical properties.
2,2’-Bis(trifluoromethyl)-4,4’-dinitrobiphenyl: Contains nitro groups, making it more reactive in reduction reactions.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Features amino groups, which influence its reactivity and applications.
Uniqueness: 2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine is unique due to the presence of both trifluoromethyl groups and the biphenothiazine core. This combination imparts distinct properties such as enhanced stability, reactivity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C26H14F6N2S2 |
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Molecular Weight |
532.5 g/mol |
IUPAC Name |
2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]-10H-phenothiazine |
InChI |
InChI=1S/C26H14F6N2S2/c27-25(28,29)14-9-10-23-20(11-14)34(18-6-2-4-8-22(18)36-23)19-13-24-17(12-15(19)26(30,31)32)33-16-5-1-3-7-21(16)35-24/h1-13,33H |
InChI Key |
LLFGPOURPBLQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C(=C3)C(F)(F)F)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
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